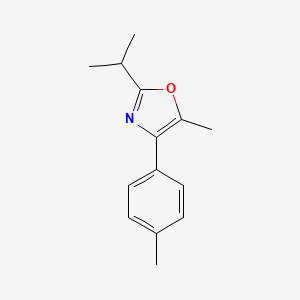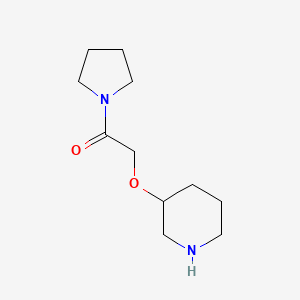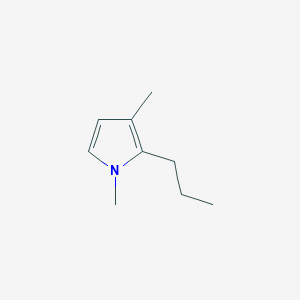
1,3-Dimethyl-2-propyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2-propyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 1 and 3, and a propyl group at position 2 on the pyrrole ring. Pyrroles are known for their biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-propyl-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalyst such as iron (III) chloride . Another method includes the reaction of acyl bromides with pyrrole derivatives under reflux conditions, followed by cyclization to form the desired pyrrole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-2-propyl-1H-pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups, acidic conditions
Major Products Formed
Oxidation: Pyrrole oxides
Reduction: Reduced pyrrole derivatives
Substitution: Halogenated or nitro-substituted pyrroles
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-propyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a pharmacophore in drug design and development for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-2-propyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-2-propyl-1H-pyrrole can be compared with other similar pyrrole derivatives:
1,3-Dimethylpyrrole: Lacks the propyl group at position 2, resulting in different chemical and biological properties.
2,4-Dimethylpyrrole: Has methyl groups at positions 2 and 4, leading to variations in reactivity and applications.
1,3,5-Trimethylpyrrole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for various specialized applications .
Eigenschaften
Molekularformel |
C9H15N |
|---|---|
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
1,3-dimethyl-2-propylpyrrole |
InChI |
InChI=1S/C9H15N/c1-4-5-9-8(2)6-7-10(9)3/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
VJYVZZIKHDBZLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CN1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


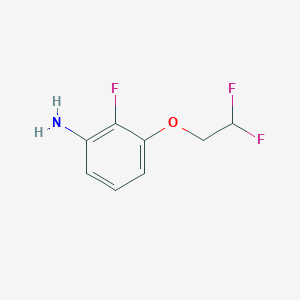
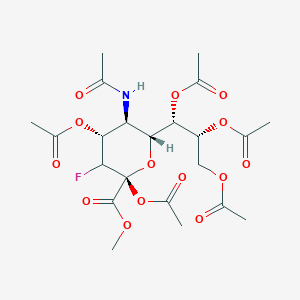
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12864517.png)
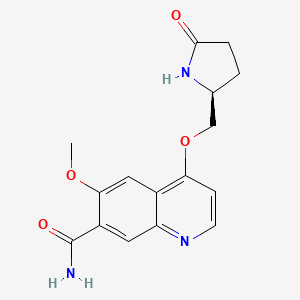
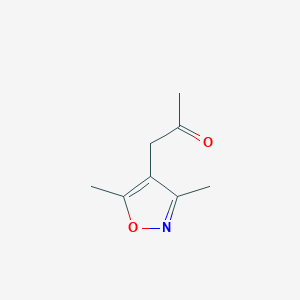
![[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate](/img/structure/B12864533.png)
![2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12864543.png)
